molecular formula C9H10BrN B3273083 5-Bromo-2-cyclopropyl-4-methylpyridine CAS No. 579475-81-3

5-Bromo-2-cyclopropyl-4-methylpyridine

Cat. No.: B3273083
CAS No.: 579475-81-3
M. Wt: 212.09 g/mol
InChI Key: VBRYULANOSLPSP-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-4-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 4th position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclopropyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the 5th position.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 2-cyclopropyl-4-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl or alkyne derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dihydropyridines.

Scientific Research Applications

5-Bromo-2-cyclopropyl-4-methylpyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

    2-Cyclopropyl-4-methylpyridine: Lacks the bromine atom, which may reduce its utility in cross-coupling reactions.

    5-Bromo-2-cyclopropylpyridine: Lacks the methyl group, which may influence its steric and electronic properties.

Uniqueness

5-Bromo-2-cyclopropyl-4-methylpyridine is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyridine ring. This unique structure imparts specific reactivity and binding characteristics that make it valuable in various chemical and biological applications .

Properties

IUPAC Name

5-bromo-2-cyclopropyl-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-4-9(7-2-3-7)11-5-8(6)10/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRYULANOSLPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579475-81-3
Record name 5-bromo-2-cyclopropyl-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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